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Compound of Interest

Compound Name:
(S)-2-(Methoxymethyl)morpholine

hydrochloride

Cat. No.: B599894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for (S)-2-
(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of directly

published experimental data for this specific salt, this document outlines the expected

spectroscopic characteristics based on data from the free base, (S)-2-

(Methoxymethyl)morpholine, and related morpholine derivatives. The experimental protocols

provided are generalized best-practice methodologies for the spectroscopic analysis of organic

compounds of this nature.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for (S)-2-
(Methoxymethyl)morpholine hydrochloride. These predictions are derived from spectral

data of the corresponding free base and general principles of spectroscopy, accounting for the

protonation of the morpholine nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.5 br s 2H N⁺H₂

~4.0 - 4.2 m 1H H-2

~3.8 - 4.0 m 2H H-6 (ax, eq)

~3.5 - 3.7 m 2H -CH₂-O-

~3.3 - 3.5 s 3H -OCH₃

~3.1 - 3.3 m 2H H-3 (ax, eq)

~2.9 - 3.1 m 2H H-5 (ax, eq)

Solvent: D₂O or DMSO-d₆. The chemical shifts for protons attached to or near the protonated

nitrogen (N⁺H₂) are expected to be significantly downfield and may exhibit broadening due to

exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~75 - 77 C-2

~72 - 74 -CH₂-O-

~64 - 66 C-6

~58 - 60 -OCH₃

~43 - 45 C-3

~41 - 43 C-5

Solvent: D₂O or DMSO-d₆. Carbons adjacent to the positively charged nitrogen (C-3 and C-5)

are expected to be shifted downfield compared to the free base.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

~2700 - 3000 Strong, Broad N⁺-H stretch

2850 - 3000 Medium-Strong C-H stretch (aliphatic)

~1100 Strong C-O-C stretch (ether)

~1050 Strong C-O stretch (alcohol moiety)

The broad and strong absorption in the 2700-3000 cm⁻¹ region is characteristic of the N⁺-H

stretching vibrations in amine hydrochlorides.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

132.0974 [M+H]⁺ (Calculated for C₆H₁₄NO₂⁺)

100.0762 [M - CH₃O]⁺

88.0395 [M - C₂H₅O₂]⁺

The mass spectrum will show the molecular ion of the free base upon ionization. The

hydrochloride salt itself is not typically observed directly.

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited to obtain

the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Approximately 5-10 mg of (S)-2-(Methoxymethyl)morpholine
hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium

Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. A small amount of a
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reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for

aqueous solutions, is added if not already present in the solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed.

Key parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with ~100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is

then compressed into a thin, transparent pellet using a hydraulic press.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile/water).

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is typically used for this type of compound.

Data Acquisition:

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatograph.

The mass spectrometer is operated in positive ion mode to detect the protonated molecule

[M+H]⁺.

Data is acquired over a relevant mass-to-charge (m/z) range.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and

any significant fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like (S)-2-(Methoxymethyl)morpholine hydrochloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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